BenchChemオンラインストアへようこそ!

5-cyclopropyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Medicinal Chemistry GPR68 Pharmacology Neurogenesis

5-Cyclopropyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide (CAS 1396859-72-5; molecular formula C₁₅H₁₈N₂O₃S; MW 306.4 g/mol) belongs to the 3,5-disubstituted isoxazole carboxamide class. This scaffold class is precedented in two established chemotypes—ISX-9 (a GPR68 agonist and neuronal differentiation inducer) and CYM-5541 (an S1P₃ receptor allosteric agonist)—and the compound differentiates itself from these analogs through its unique N,N-disubstitution pattern combining a 2-methoxyethyl chain and a thiophen-3-ylmethyl group on the carboxamide nitrogen.

Molecular Formula C15H18N2O3S
Molecular Weight 306.38
CAS No. 1396859-72-5
Cat. No. B2745456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
CAS1396859-72-5
Molecular FormulaC15H18N2O3S
Molecular Weight306.38
Structural Identifiers
SMILESCOCCN(CC1=CSC=C1)C(=O)C2=NOC(=C2)C3CC3
InChIInChI=1S/C15H18N2O3S/c1-19-6-5-17(9-11-4-7-21-10-11)15(18)13-8-14(20-16-13)12-2-3-12/h4,7-8,10,12H,2-3,5-6,9H2,1H3
InChIKeyPXUMXIWUWKSFCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide (CAS 1396859-72-5): Structural & Procurement Baseline for Differentiated Isoxazole Carboxamide Selection


5-Cyclopropyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide (CAS 1396859-72-5; molecular formula C₁₅H₁₈N₂O₃S; MW 306.4 g/mol) belongs to the 3,5-disubstituted isoxazole carboxamide class . This scaffold class is precedented in two established chemotypes—ISX-9 (a GPR68 agonist and neuronal differentiation inducer) and CYM-5541 (an S1P₃ receptor allosteric agonist)—and the compound differentiates itself from these analogs through its unique N,N-disubstitution pattern combining a 2-methoxyethyl chain and a thiophen-3-ylmethyl group on the carboxamide nitrogen [1]. The compound is available from specialized chemical suppliers with reported purity ≥95% .

Why Closest In-Class Isoxazole Carboxamides Cannot Substitute for 5-Cyclopropyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide


The isoxazole-3-carboxamide class spans multiple pharmacology profiles—GPR68 agonism (ISX-9), S1P₃ allosteric modulation (CYM-5541), and GHS-R antagonism—yet biological activity is exquisitely sensitive to the carboxamide substitution pattern [1][2]. For ISX-9 (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide), the N-cyclopropyl substituent is essential for its neurogenic GPR68-mediated activity; replacement with N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl) as in the target compound represents a fundamental pharmacophore alteration expected to shift target engagement, signaling bias, and ADME properties relative to the parent scaffold [1]. Similarly, CYM-5541's dicyclohexylamide lipophilic bulk drives S1P₃ selectivity and cannot be mimicked by the polar methoxyethyl-thiophenemethyl architecture of CAS 1396859-72-5 . Generic substitution with any mono-substituted or differently disubstituted isoxazole-3-carboxamide is therefore scientifically unsound without direct comparative functional data.

Quantitative Differentiation Evidence: 5-Cyclopropyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide vs. Closest Structural Analogs


Structural Topology Divergence from ISX-9: Nitrogen Substitution Pattern as a Key Pharmacophoric Differentiator

The defining structural difference between the target compound and ISX-9 lies in the carboxamide nitrogen substitution. ISX-9 carries an N-cyclopropyl group (a secondary amide), whereas CAS 1396859-72-5 is a tertiary amide bearing both an N-(2-methoxyethyl) and an N-(thiophen-3-ylmethyl) substituent [1]. This converts the hydrogen-bond-donating secondary amide of ISX-9 into a hydrogen-bond-accepting tertiary amide with substantially different conformational preferences. In the isoxazole carboxamide class, the N-substituent identity and the resulting amide geometry (cis/trans rotamer population) directly control receptor binding: for GHS-R antagonists, N-alkyl branching at this position alters potency by >10-fold [2]. Consequently, the target compound's tertiary amide architecture precludes direct functional substitution for ISX-9 in GPR68-mediated assays without independent validation.

Medicinal Chemistry GPR68 Pharmacology Neurogenesis

Predicted logP Shift Relative to ISX-9: Implications for Membrane Permeability and Assay Solubility

The N-(2-methoxyethyl) and N-(thiophen-3-ylmethyl) groups of the target compound introduce additional polar atoms (ether oxygen) and increase molecular weight by 72 Da compared to ISX-9 (MW 234.3 vs. 306.4) . This structural expansion is predicted to reduce logP relative to ISX-9 while increasing topological polar surface area (TPSA). In aqueous solubility screening deposited in ChEMBL (Assay CHEMBL3376393), the compound was evaluated alongside other isoxazole derivatives; the methoxyethyl substitution has been shown in analogous chemical series to improve aqueous solubility by 2- to 5-fold over N-cyclopropyl counterparts, at the expense of passive membrane permeability [1]. For cell-based assay design, this translates into a requirement for higher DMSO concentrations or alternative formulation strategies compared to ISX-9.

ADME Drug-likeness Assay Development

Thiophene Regioisomer Differentiation: 3-Thienylmethyl vs. 2-Thienyl Pharmacophore in Target Engagement

The target compound incorporates a thiophen-3-ylmethyl group, whereas the closest reference compound ISX-9 bears a thiophen-2-yl substituent at the isoxazole 5-position [1]. In isoxazole-based GPCR ligands, the thiophene attachment point (2- vs. 3-position) and its spatial orientation relative to the isoxazole core have been shown to alter receptor subtype selectivity: for 3,5-disubstituted isoxazoles identified as GPR68 agonists, the 5-(thiophen-2-yl) motif was essential for activity, and replacement with thiophen-3-yl isomers resulted in 5- to >20-fold loss of potency in Ca²⁺ mobilization assays [2]. In the target compound, the thiophene is further displaced from the isoxazole core via a methylene linker and attached to the amide nitrogen rather than the ring, creating a distinct pharmacophoric vector that is unlikely to recapitulate ISX-9's GPR68 binding pose.

Receptor Selectivity Pi-stacking interactions Structure-Activity Relationship

Cyclopropyl Retention at Isoxazole C5: Shared Motif with Distinct Biological Consequence

Both the target compound and ISX-9 retain a cyclopropyl group at the isoxazole 5-position, a motif known to confer metabolic stability relative to alkyl-substituted isoxazoles by reducing CYP450-mediated oxidation at the ring . However, in the context of the tertiary amide architecture of CAS 1396859-72-5, the cyclopropyl group's contribution to target binding differs: SAR from the isoxazole carboxamide GHS-R antagonist series demonstrates that cyclopropyl at the 5-position provides optimal steric fit, but its effectiveness is modulated up to 50-fold by the amide N-substituent identity [1]. Thus, while the cyclopropyl group provides metabolic stability in both chemotypes, its pharmacodynamic benefit is not transferable and must be evaluated in the specific N,N-disubstituted context of the target compound.

Metabolic Stability CYP450 Scaffold Optimization

Validated Research Application Scenarios for 5-Cyclopropyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide Based on Comparative Evidence


Chemical Biology Probe Development for GPCR Deorphanization Screens Requiring Non-ISX-9 Chemotypes

Given that ISX-9 is already established as a GPR68 agonist [1], the structurally differentiated N,N-disubstitution pattern of CAS 1396859-72-5 makes it a candidate probe for identifying GPCRs with binding pockets that accommodate tertiary amide isoxazole carboxamides. The compound's thiophen-3-ylmethyl group provides a distinct π-stacking vector compared to ISX-9's thiophen-2-yl, potentially enabling selectivity profiling across the broader proton-sensing GPCR family (GPR4, GPR65, GPR68, GPR132). Researchers should prioritize this compound when ISX-9 exhibits polypharmacology or when seeking a negative control for N-cyclopropyl-dependent GPR68 activation.

Neuronal or Cardiac Progenitor Cell Differentiation Studies Where ISX-9's Secondary Amide is Suboptimal

ISX-9 induces neuronal differentiation of adult neural stem/progenitor cells at effective concentrations of 2.5–20 µM but simultaneously exhibits cytotoxicity toward oligodendrocyte precursor cells [2]. The tertiary amide architecture of CAS 1396859-72-5 is expected to alter both potency and cell-type selectivity relative to ISX-9, as demonstrated in isoxazole carboxamide series where N-substitution modifies functional selectivity by >10-fold [3]. This compound is appropriate for structure-activity relationship (SAR) campaigns aimed at decoupling neuronal differentiation from OPC toxicity or for probing GPR68-mediated cardiomyogenic signaling in Notch-activated epicardium-derived cells (NECs) [1].

ADME/Pharmacokinetic Profiling of Tertiary Amide Isoxazoles with Enhanced Solubility

The N-(2-methoxyethyl) substituent introduces an additional hydrogen bond acceptor that is predicted to improve aqueous solubility by 2- to 5-fold relative to N-cyclopropyl analogs, based on matched molecular pair trends in the isoxazole class [3]. This makes CAS 1396859-72-5 a suitable candidate for in vitro ADME panels assessing solubility-limited absorption, particularly when compared head-to-head with ISX-9 (which has limited aqueous solubility and requires DMSO stock solutions ≥23.4 mg/mL) . Researchers conducting Caco-2 permeability, microsomal stability, or plasma protein binding assays should include this compound as a representative tertiary amide isoxazole comparator.

Patent Prior Art Circumvention and Freedom-to-Operate Chemical Space Exploration

ISX-9 (CAS 832115-62-5) and related 3,5-disubstituted isoxazoles are claimed in patents covering neuronal differentiation and GPR68 modulation [1]. The structural departure of CAS 1396859-72-5—specifically the tertiary amide with thiophen-3-ylmethyl and methoxyethyl substituents—places it in a distinct chemical space that may fall outside the dominant ISX-9 patent estate. Industrial users seeking novel composition-of-matter intellectual property or avoiding freedom-to-operate conflicts in the isoxazole carboxamide field should evaluate this compound as a differentiated lead scaffold.

Quote Request

Request a Quote for 5-cyclopropyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.